![molecular formula C8H10N4 B2370039 2,5-二甲基吡唑并[1,5-c]嘧啶-7-胺 CAS No. 37658-17-6](/img/structure/B2370039.png)

2,5-二甲基吡唑并[1,5-c]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

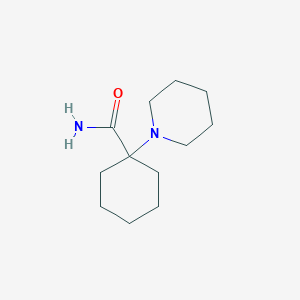

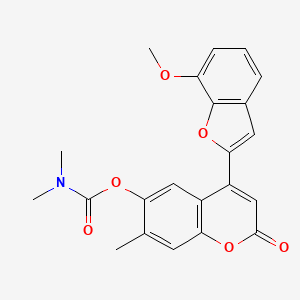

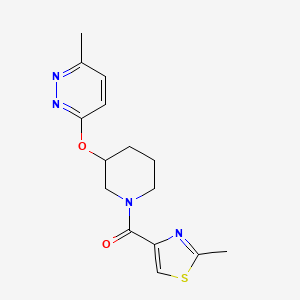

“2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is an aromatic heterocyclic compound with the molecular formula C8H10N4 and a molecular weight of 162.19 . It is a solid substance and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is1S/C8H10N4/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4,10H,1,9H2,2H3 . This indicates the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring. Physical And Chemical Properties Analysis

“2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is a solid substance . It has a molecular weight of 162.19 and is typically stored at room temperature .科学研究应用

Antiproliferative Properties

The pyrazolo[1,5-c]pyrimidine moiety is widely used in designing small molecules with diverse biological activities. 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine falls into this category and exhibits promising antiproliferative effects. Researchers have investigated its role in inhibiting cell growth and proliferation, making it a potential candidate for cancer therapy .

Tyrosine Kinase Inhibition

Among pyrido[2,3-d]pyrimidin-7-one derivatives, 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine stands out as a tyrosine kinase inhibitor (TKI). Tyrosine kinases play crucial roles in cell signaling pathways, and inhibiting them can be therapeutically relevant for various diseases, including cancer and inflammatory disorders .

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs regulate the cell cycle and are essential for cell division. Some pyrido[2,3-d]pyrimidin-7-one derivatives, including 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine , exhibit CDK inhibitory activity. Targeting CDKs can potentially halt cell proliferation and promote apoptosis in cancer cells .

Drug Design and Optimization

The unique structure of 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine makes it an interesting scaffold for drug design. Medicinal chemists can modify its substituents to create novel compounds with improved pharmacological properties. Researchers explore its potential as a starting point for developing new drugs .

Biological Assays and High-Throughput Screening

Scientists use 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine as a probe in biological assays and high-throughput screening. By testing its effects on specific cellular targets or pathways, they gain insights into its biological activity and potential therapeutic applications .

Fragment-Based Drug Discovery

In fragment-based drug discovery, small molecules serve as starting points for developing larger compounds. 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine can be part of fragment libraries, aiding in identifying hits that bind to specific protein targets. These hits can then be elaborated into lead compounds for drug development .

安全和危害

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been noted for their significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .

Mode of Action

It’s worth noting that compounds within the pyrazolo[1,5-a]pyrimidine family have been studied for their interactions with various biological targets, leading to diverse therapeutic effects .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant effects on various biochemical pathways, particularly those related to cancer and enzymatic inhibition .

Result of Action

Compounds within the pyrazolo[1,5-a]pyrimidine family have been associated with significant therapeutic effects, particularly in the context of anticancer activity and enzymatic inhibition .

属性

IUPAC Name |

2,5-dimethylpyrazolo[1,5-c]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5-3-7-4-6(2)11-12(7)8(9)10-5/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTDMBPKEIREKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=NN2C(=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2369964.png)

![5-Bromo-2-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369977.png)